1-Fluoro-4-(trifluoromethylsulfinyl)benzene
Overview
Description
“1-Fluoro-4-(trifluoromethylsulfinyl)benzene” is an organic compound12. Its molecular formula is C7H4F4OS and its molecular weight is 212.17 g/mol3.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-Fluoro-4-(trifluoromethylsulfinyl)benzene”. For detailed synthesis procedures, please refer to scientific literature or chemical databases.Molecular Structure Analysis
The molecular structure of “1-Fluoro-4-(trifluoromethylsulfinyl)benzene” consists of a benzene ring with a fluorine atom and a trifluoromethylsulfinyl group attached1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “1-Fluoro-4-(trifluoromethylsulfinyl)benzene”. For detailed reaction mechanisms, please refer to scientific literature or chemical databases.Physical And Chemical Properties Analysis
The molecular weight of “1-Fluoro-4-(trifluoromethylsulfinyl)benzene” is 164.10031. Unfortunately, I couldn’t find more detailed physical and chemical properties. For comprehensive data, please refer to scientific literature or chemical databases.Scientific Research Applications
Nucleophilic Cyclization for Hetero- and Carbocycle Synthesis
Research by Ichikawa et al. (2002) demonstrated that disfavored 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes could be accomplished with nitrogen, oxygen, sulfur, and carbon nucleophiles. This process, leveraging the properties of fluorine, leads to the synthesis of fluorinated indole, benzo[b]furan, and benzo[b]thiophene with high yields, highlighting the role of vinylic fluorines in 'anti-Baldwin' cyclizations (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).
Development of Novel Fluorinating Agents
Umemoto et al. (2010) discussed the synthesis and applications of thermally stable phenylsulfur trifluorides, especially highlighting 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride for its high stability and superior utility as a deoxofluorinating agent. This compound effectively converts various functional groups to fluorinated counterparts, demonstrating its utility in diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity (Umemoto, Singh, Xu, & Saito, 2010).
Proton Exchange Membranes for Fuel Cells
Kim, Park, and Lee (2020) synthesized fluorinated sulfonated semi-crystalline poly(arylene ether) copolymers for use as proton exchange membranes in fuel cells. These membranes demonstrated excellent chemical, mechanical, thermal, and electrochemical stability, showcasing the potential of fluorinated compounds in enhancing fuel cell performance (Kim, Park, & Lee, 2020).
Electrophilic Trifluoromethylthiolation Reagents
Shao et al. (2015) developed shelf-stable electrophilic trifluoromethylthiolating reagents that could easily install the trifluoromethylthio group at the desired positions of a drug molecule. This advancement is crucial for the design of lead compounds in new drug discovery, emphasizing the importance of fluorine's lipophilicity and electron-withdrawing properties (Shao, Xu, Lu, & Shen, 2015).
Organometallic Chemistry and Catalysis
Pike, Crimmin, and Chaplin (2017) reviewed the use of partially fluorinated benzenes, including fluorobenzene and 1,2-difluorobenzene, in organometallic chemistry and catalysis. The fluorine substituents modify the electronic properties of these compounds, enabling them as solvents or ligands in transition-metal-based catalysis and providing insights into C-H and C-F bond activation reactions (Pike, Crimmin, & Chaplin, 2017).
Safety And Hazards
I couldn’t find specific safety and hazard information for “1-Fluoro-4-(trifluoromethylsulfinyl)benzene”. It’s always important to handle chemical compounds with appropriate safety measures. Please refer to the material safety data sheet (MSDS) of the compound for detailed safety information.
Future Directions
The future directions of research and applications involving “1-Fluoro-4-(trifluoromethylsulfinyl)benzene” would depend on the specific field of study. As of now, I couldn’t find specific information on this topic.
Please note that this information might not be complete or up-to-date. For a comprehensive analysis, please consult a professional in the field or refer to a reliable chemical database.
properties
IUPAC Name |
1-fluoro-4-(trifluoromethylsulfinyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEHPWYIWGABEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545313 | |
Record name | 1-Fluoro-4-(trifluoromethanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-(trifluoromethylsulfinyl)benzene | |
CAS RN |
942-39-2 | |
Record name | 1-Fluoro-4-(trifluoromethanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.